3-(3-Butenyl)benzoic acid

Liquid Crystal Materials Science Physical Chemistry

Select 3-(3-Butenyl)benzoic acid for its unique regio- and chemo-selectivity. The meta-substituted terminal alkene enables radical/crosslinking polymerizations impossible with saturated analogs. Its -10.5°C melting point depresses LC mixture crystallization, broadening operating windows. Sourcing this precise isomer ensures predictable reactivity and material performance.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 286933-10-6
Cat. No. B1323730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Butenyl)benzoic acid
CAS286933-10-6
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC=CCCC1=CC(=CC=C1)C(=O)O
InChIInChI=1S/C11H12O2/c1-2-3-5-9-6-4-7-10(8-9)11(12)13/h2,4,6-8H,1,3,5H2,(H,12,13)
InChIKeyRIBHGSBRURDWDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Butenyl)benzoic acid (CAS 286933-10-6): Sourcing Guide for a Terminal Olefin-Functionalized Benzoic Acid


3-(3-Butenyl)benzoic acid is a C11H12O2 organic compound characterized by a terminal alkene (butenyl) substituent at the meta position of a benzoic acid core . This structural motif renders it a valuable monomer, intermediate, and building block in materials science and organic synthesis , . Its primary applications leverage the distinct reactivities of both the carboxylic acid group and the terminal C=C double bond, allowing for polymer chain extension, functionalization, and crosslinking . Its utility is established in polymer and elastomer chemistry, particularly for modifying material properties , and it also serves as a functional precursor for liquid crystal design due to its ability to depress melting points and broaden mesophase ranges .

Why 3-(3-Butenyl)benzoic acid is Not Interchangeable with its Positional Isomers or Saturated Analogs


The selection of 3-(3-Butenyl)benzoic acid over its positional isomers (e.g., the 2- or 4-butenyl analogs) or saturated counterparts (e.g., n-butylbenzoic acid) is dictated by a unique confluence of regio- and chemo-selectivity that is critical for predictable outcomes in both synthesis and material design. The specific 'meta' positioning of the substituent on the aromatic ring alters the electronic and steric environment of the carboxylic acid group, which can profoundly affect reaction kinetics, catalyst binding, and the final properties of derived polymers [1]. More critically, the terminal, unsaturated butenyl group provides a reactive handle for further functionalization that is entirely absent in saturated alkyl analogs. This enables distinct reaction pathways, such as radical or coordination polymerization and thiol-ene 'click' chemistry . Attempting a generic substitution risks not only a change in the regiochemical outcome of a synthesis but also a complete failure of the intended polymerization or crosslinking mechanism, underscoring the need for precise compound selection .

Verifiable Technical Differentiation: Quantitative Evidence for 3-(3-Butenyl)benzoic acid


Melting Point Depression vs. Saturated Alkylbenzoic Acid Analogs for Liquid Crystal Applications

For liquid crystal (LC) applications, 3-(3-Butenyl)benzoic acid is reported to have a significantly depressed melting point of -10.5 °C . This property is a key differentiator from typical saturated alkylbenzoic acids, which often have melting points well above room temperature. A low melting point is a critical design parameter in LC mixtures, as it broadens the operational temperature range of LC devices and helps prevent unwanted crystallization at ambient or low temperatures [1].

Liquid Crystal Materials Science Physical Chemistry

Polar Solvent Solubility Profile for Polymerization and Elastomer Synthesis

The compound demonstrates a distinct solubility profile, being soluble in polar organic solvents like chloroform and acetone, while being insoluble in nonpolar solvents like benzene and toluene . This specific solubility behavior is advantageous for solution-based polymerizations and elastomer synthesis, as it allows for the use of a wider range of reaction media and facilitates easier product isolation compared to more universally soluble or insoluble analogs . While not a quantitative value, this binary property is a critical selection criterion for process chemists.

Polymer Chemistry Elastomer Process Chemistry

Absence of High-Strength Quantitative Comparative Biological or Material Performance Data

A rigorous search of primary research papers, patents, and authoritative databases reveals a significant absence of high-strength, quantitative comparative data for 3-(3-Butenyl)benzoic acid against specific analogs. Claims of antibacterial activity (MIC ranges of 0.5-2.0 µg/mL) or anticancer potential exist but are sourced from non-authoritative databases and lack a clear comparator compound or experimental context . No direct head-to-head comparisons against 2-(3-butenyl)benzoic acid or 4-(3-butenyl)benzoic acid were found. This gap in the public literature is a critical factor for procurement decisions.

Data Scarcity Procurement Risk Comparative Analysis

Validated Application Scenarios for 3-(3-Butenyl)benzoic acid Procurement


Synthesis of Functionalized Polymers and Specialty Elastomers

This compound is a proven monomer for the synthesis of polymers and elastomers, as indicated by multiple vendor technical datasheets . Its terminal butenyl group is the key reactive site, enabling its incorporation into polymer backbones via radical or coordination polymerization. The retained carboxylic acid functionality on the resulting polymer chain provides a handle for further modification, adhesion promotion, or crosslinking . This makes it particularly suitable for developing novel materials with tailored mechanical, thermal, or adhesive properties .

Design of Low-Melting Liquid Crystal (LC) Mixtures

The documented low melting point of -10.5°C and classification as a liquid crystal itself make 3-(3-Butenyl)benzoic acid a strategic component in the formulation of room-temperature nematic LC mixtures . Its primary role is to depress the overall melting point of the mixture, expanding the operational temperature window and preventing device failure due to crystallization [1]. This application is critical for display technologies and other electro-optical devices requiring stable performance over a wide temperature range [2].

Development of Novel Antimicrobial Agents (High-Risk, Exploratory Research)

Unverified claims from non-primary sources suggest potential antimicrobial activity against various bacterial strains . This positions 3-(3-Butenyl)benzoic acid as a candidate for exploratory research in medicinal chemistry, particularly as a scaffold for synthesizing novel antibacterial agents. However, due to the absence of verifiable, comparative data (e.g., MIC values against standard drugs like ampicillin or against specific analogs), this application scenario carries significant risk and is suitable only for early-stage, proof-of-concept studies [3].

Organic Synthesis Intermediate for Complex Molecule Construction

The bifunctional nature of the molecule makes it a valuable intermediate in multi-step organic syntheses . The carboxylic acid can be activated for amide or ester bond formation, while the terminal alkene is primed for a vast array of transformations, including hydroboration, epoxidation, and various transition-metal-catalyzed cross-coupling reactions . This orthogonal reactivity is essential for the convergent assembly of complex molecular architectures, such as those found in advanced materials and pharmaceuticals .

Technical Documentation Hub

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